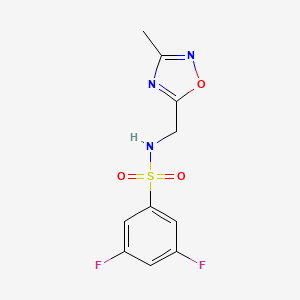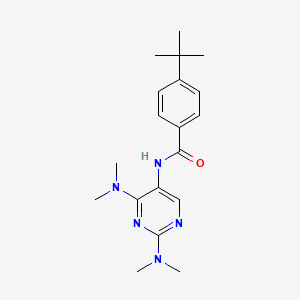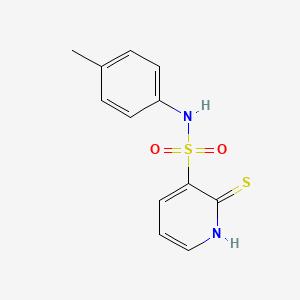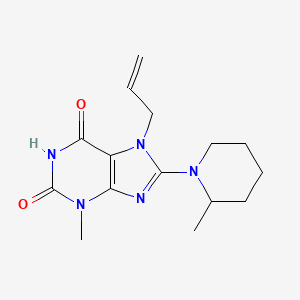![molecular formula C17H20N4O4 B2443302 N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-49-3](/img/structure/B2443302.png)
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound . It is part of a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents . Another study reported the synthesis of amides and esters containing furan rings under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR . In one such molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, in the 13C NMR spectrum of one such compound, the most deshielded peak at 158.45 ppm corresponded to the carbonyl carbon, peaks in the range 112.01–156.30 ppm corresponded to the aromatic carbons, and the most shielded peak at 44.08 ppm corresponding to the methylene carbon .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research has shown that derivatives of imidazo[1,2-a]pyridines, which share structural similarities with the chemical , exhibit potent antiprotozoal activities. These compounds have shown in vitro efficacy against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in the trypanosomal STIB900 mouse model. This highlights their potential as antiprotozoal agents, contributing to the fight against diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Synthetic Methodologies
Another area of application is in the development of synthetic methodologies for heterocyclic compounds. Studies have focused on the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan-2-ylmethyl compounds. These methodologies facilitate the creation of a diverse range of compounds with potential applications in medicinal chemistry and drug discovery (El-Essawy & Rady, 2011).
Antiinflammatory Compounds
Compounds structurally related to N-(furan-2-ylmethyl)-derivatives have been explored for their anti-inflammatory properties. Research into non-carboxylic anti-inflammatory compounds, including those incorporating furan and related heterocycles, has led to the discovery of new chemical entities that act as brain edema inhibitors. This research contributes to the development of novel treatments for inflammation and related conditions (Robert et al., 1995).
HDAC Inhibitors for Cancer Treatment
Derivatives of pyrimidinedione, including those incorporating the furan-2-yl moiety, have been synthesized and evaluated for their ability to inhibit histone deacetylase (HDAC), showing potent antiproliferative activity and apoptosis induction in colorectal cancer cells. These findings indicate their potential as antitumor compounds with specific activity against HDAC6, providing a promising direction for cancer therapy research (Liu et al., 2015).
Wirkmechanismus
The mechanism of action of similar compounds has been explored in the context of their biological activity. For example, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Safety and Hazards
The safety and hazards associated with similar compounds have been evaluated in the context of their cytotoxicity. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are nontoxic to human cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-4-7-21-13(14(22)18-10-11-6-5-8-25-11)9-12-15(21)19(2)17(24)20(3)16(12)23/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHKSGNQARKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2443219.png)
![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)


![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)


![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)

![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)
![N-[1-(3,5-Dichlorophenyl)-3-hydroxypropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443240.png)